5-Benzyl-3-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic and Material Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution has profound implications for the molecule's physical and chemical properties, making pyridine and its derivatives fundamental building blocks in numerous areas of science. globalresearchonline.netnumberanalytics.com
In organic synthesis, pyridines are widely used as solvents and reagents. globalresearchonline.net Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to act as catalysts and acid scavengers. numberanalytics.com The pyridine ring is a common structural motif in a vast array of pharmaceuticals and agrochemicals, found in compounds ranging from antibiotics to herbicides. numberanalytics.comnumberanalytics.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity. nih.gov
Beyond the realm of life sciences, pyridine derivatives are integral to materials science. They are utilized in the creation of polymers, dyes, and even nanoparticles. numberanalytics.com Their electronic properties make them suitable for applications in redox-active materials and as ligands in the synthesis of organometallic compounds, which have applications in catalysis and materials with unique optical and electronic properties. nih.govmdpi.com The versatility of the pyridine scaffold ensures its continued importance in the development of novel functional materials. nih.gov
Role of Benzyl (B1604629) Substituted Heterocycles in Contemporary Chemical Design
The introduction of a benzyl group to a heterocyclic ring system is a common strategy in modern chemical design to modulate a molecule's properties. The benzyl group, consisting of a benzene ring attached to a CH2 group, can introduce beneficial steric bulk and lipophilicity, which can influence a molecule's interaction with biological targets and its ability to cross cell membranes.
Benzyl-substituted heterocycles are prevalent in medicinal chemistry. For instance, the benzyl moiety is a key feature in various therapeutic agents, where it can engage in hydrophobic and π-stacking interactions within protein binding sites. nih.gov The development of novel synthetic methods, such as palladium-catalyzed benzylation reactions, has made the synthesis of these complex molecules more accessible, even for challenging heterocyclic systems. acs.org This has opened up new avenues for the creation of compounds with potential applications in treating a range of diseases. mdpi.com
In materials science, the incorporation of benzyl groups can influence the packing and intermolecular interactions of heterocyclic compounds, affecting their physical properties and potential use in areas like organic electronics.
Overview of 5-Benzyl-3-methylpyridine as a Representative of the Pyridyl-Benzyl Class
This compound serves as an excellent example of the pyridyl-benzyl class of molecules. This compound features a pyridine ring substituted with a benzyl group at the 5-position and a methyl group at the 3-position. The methyl group, an electron-donating group, can influence the electronic properties of the pyridine ring.
The synthesis of such molecules can be approached through various synthetic strategies, often involving cross-coupling reactions to form the carbon-carbon bond between the pyridine and benzyl moieties. thieme-connect.de For example, derivatives of 5-benzyl-3-pyridyl-1H-1,2,4-triazole have been synthesized and evaluated for their biological activity. nih.gov
The structural features of this compound make it a valuable scaffold for further chemical modification and exploration of its potential applications. The presence of both the pyridine and benzyl groups provides a platform for investigating structure-activity relationships in various chemical and biological contexts.
Chemical Compound Information
Properties of Selected Pyridine Derivatives
Structure
2D Structure
3D Structure
Properties
CAS No. |
74271-42-4 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-benzyl-5-methylpyridine |
InChI |
InChI=1S/C13H13N/c1-11-7-13(10-14-9-11)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3 |
InChI Key |
UCWQMPICSBZRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Benzyl 3 Methylpyridine
Reactivity at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, leading to the formation of pyridinium (B92312) salts or N-oxides.
The nitrogen atom in 5-Benzyl-3-methylpyridine readily participates in SN2 type reactions with alkyl halides to form quaternary pyridinium salts. nih.gov This process, known as quaternization, converts the neutral pyridine into a positively charged pyridinium ion. wikipedia.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of an alkyl halide, such as benzyl (B1604629) chloride or methyl iodide. semanticscholar.orgrsc.org
The formation of these N-alkylpyridinium cations enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. wikipedia.org The reaction conditions for quaternization can vary, but often involve heating the pyridine derivative with the alkylating agent, sometimes in a solvent like acetonitrile (B52724) or acetone. chinesechemsoc.orgnih.gov Solvent-free methods have also been developed to increase yield and reduce reaction time. nih.gov The stability and reactivity of the resulting pyridinium salt are influenced by the nature of the N-substituent and the counter-ion. nih.gov
Table 1: General Conditions for Pyridine Quaternization
| Alkylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Benzyl Bromide | Acetone | 70 °C | 48 h | High | chinesechemsoc.org |
| Benzyl Chloride | Acetone | 300 K - 315 K | Variable | Moderate to High | semanticscholar.org |
| Methyl Iodide | N/A (Solvent-free) | Variable | < 1 h | High | nih.gov |
| Various Alkyl Halides | Methanol | Reflux | Variable | Quantitative | rsc.org |
Treatment of this compound with oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, leads to the formation of this compound N-oxide. acs.orgthieme-connect.de This transformation converts the tertiary amine functionality into an N-oxide, which significantly alters the electronic properties of the molecule. thieme-connect.de The N-oxide group is highly polar and can act as a hydrogen bond acceptor. acs.org
Pyridine N-oxides are versatile intermediates in organic synthesis. acs.org The oxygen atom can be removed to regenerate the parent pyridine, or it can participate in various rearrangement reactions. For instance, upon treatment with acetic anhydride (B1165640), substituted pyridine N-oxides can undergo rearrangements (such as the Boekelheide rearrangement) to yield pyridone derivatives or other functionalized pyridines. acs.org The N-oxide functionality can also act as an internal oxidant to facilitate transformations at other positions of the molecule, often mediated by transition metal catalysts. thieme-connect.denih.gov
Functionalization of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient system, which influences the strategies required for its functionalization. While direct electrophilic aromatic substitution is difficult, methodologies like C-H functionalization, nucleophilic additions, and electrochemical transformations provide effective routes for modification.
Directed C-H functionalization has become a powerful tool for the regioselective modification of otherwise unreactive C-H bonds in heterocyclic systems. nih.govacs.org In pyridines, the nitrogen atom can serve as a directing group, typically facilitating functionalization at the C2 and C6 positions through the formation of a metallacyclic intermediate with a transition-metal catalyst (e.g., Palladium, Rhodium, Ruthenium). nih.govacs.org
For this compound, C-H functionalization at the C2 or C6 positions would be the expected outcome under standard directing-group conditions. However, achieving functionalization at the C4 position is more challenging as it is a "distal" position relative to the directing nitrogen atom. nih.gov Recent advancements have focused on developing methodologies that can override the inherent C2/C6 selectivity to target these more remote sites. The steric hindrance from the C3-methyl and C5-benzyl groups would also play a crucial role in determining the site of functionalization. These reactions can introduce a variety of functional groups, including aryl, alkyl, and boryl groups. acs.orgnih.gov
Table 2: Regioselectivity in Pyridine C-H Functionalization
| Position | Directing Influence | Catalyst Type | Outcome | Reference |
| C2/C6 | Nitrogen atom (proximal) | Pd, Rh, Ru | Preferred site for arylation, alkenylation | nih.gov |
| C3/C5 | Challenging | Specialized catalysts/directing groups | Less common, requires specific methodologies | nih.gov |
| C4 | Nitrogen atom (distal) | Specialized catalysts/directing groups | Requires strategies to overcome proximal selectivity | nih.gov |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity that is significantly enhanced upon quaternization to form a pyridinium ion. nih.govacs.org Nucleophiles can add to the pyridinium core of 5-benzyl-3-methylpyridinium ion, leading to the formation of dihydropyridine (B1217469) derivatives. wikipedia.orgacs.org
The attack can occur at the C2, C4, or C6 positions, which bear a partial positive charge. nih.gov The regioselectivity of the nucleophilic addition is influenced by both electronic and steric factors. The substituents at the C3 and C5 positions in this compound will sterically hinder attack at the adjacent C2, C4, and C6 positions to varying degrees. Organometallic reagents, enolates, and hydrides are common nucleophiles used in these dearomatization reactions. acs.orgcem.com
Electrochemical methods offer a green and efficient alternative for the functionalization of organic molecules by enabling redox reactions without the need for chemical oxidants or reductants. mdpi.com For this compound, electrochemical transformations could target either the pyridine ring system or the benzyl substituent.
Anodic oxidation can generate a nitrogen radical cation from the pyridine ring, initiating further reactions or cleavage events. mdpi.com Alternatively, the benzylic C(sp³)–H bond of the benzyl group is susceptible to electrochemical oxidation. This process can generate a highly reactive primary benzylic cation, which can then be trapped by nucleophiles. rsc.org This provides a pathway to functionalize the benzylic position, for example, through fluorination or oxidation to a carbonyl group, without requiring pre-functionalization of the substrate. rsc.org
Chemical Modifications at the Benzyl Substituent
The benzyl group of this compound offers a reactive site for various chemical modifications. The methylene (B1212753) bridge is particularly susceptible to transformations that can introduce chirality or alter the electronic properties of the molecule.
Stereoselective Transformations on the Benzyl Moiety
While specific studies on stereoselective transformations at the benzylic position of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to this moiety. The functionalization of benzylic C(sp³)–H bonds is a key strategy for creating chiral centers. researchgate.net Methodologies involving transition-metal catalysis, often in conjunction with photoredox catalysis, have emerged as powerful tools for the enantioselective arylation and alkylation of benzylic positions. nih.govnih.gov
For a molecule like this compound, a hypothetical stereoselective transformation could involve the use of a chiral catalyst to direct the addition of a substituent to the benzylic carbon. For instance, a nickel/photoredox dual catalytic system, which has been successful in the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides, could potentially be adapted. nih.gov In such a scenario, the this compound would first need to be converted into a suitable precursor, such as a trifluoroborate salt at the benzylic position. The subsequent cross-coupling with an aryl bromide in the presence of a chiral ligand, such as a bi-oxazoline (BiOX), could yield a chiral product with a newly formed stereocenter at the benzylic position. nih.gov
Another approach could be the asymmetric functionalization of the benzylic C-H bond directly. This has been achieved for other aza-arylmethyl amines through the use of palladium catalysis with chiral ligands, demonstrating the potential for creating enantioenriched products from weakly acidic C-H pronucleophiles. nsf.gov Furthermore, practical methods for asymmetric intermolecular benzylic C(sp³)–H amination have been developed using chiral rhodium(II) catalysts, which could be explored for the introduction of a chiral amine functionality onto the benzyl group of this compound. researchgate.net
Table 1: Potential Chiral Catalysts and Ligands for Stereoselective Transformations
| Catalyst/Ligand Type | Potential Reaction | Reference |
| Chiral Bi-oxazoline (BiOX) Ligands with Nickel | Enantioselective cross-coupling | nih.gov |
| Chiral Palladium Complexes | Asymmetric C-H functionalization | nsf.gov |
| Chiral Rhodium(II) Catalysts | Asymmetric benzylic C-H amination | researchgate.net |
Exploration of Substituent Effects on Reactivity
The reactivity of the this compound scaffold can be significantly influenced by the introduction of substituents on either the pyridine or the benzyl ring. These effects are generally understood through the principles of physical organic chemistry, such as those described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org
Substituent Effects on the Pyridine Ring:
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. stackexchange.comquora.com This influences the reactivity of the entire molecule. Placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can modulate this effect.
Electron-Donating Groups (e.g., -OCH₃, -NH₂): An EDG on the pyridine ring would increase the electron density of the ring system. This would, in turn, slightly decrease the acidity of the benzylic protons, making deprotonation at that position more difficult.
Electron-Withdrawing Groups (e.g., -NO₂, -CN): An EWG on the pyridine ring would further decrease the electron density of the ring. This would increase the acidity of the benzylic protons, facilitating reactions that proceed through a benzylic carbanion intermediate. chemicalforums.com
Substituent Effects on the Benzyl Ring:
Substituents on the phenyl group of the benzyl moiety will primarily affect the stability of intermediates formed at the benzylic position through resonance and inductive effects.
Electron-Donating Groups: EDGs on the para position of the benzene ring would destabilize a benzylic anion through resonance, making the benzylic protons less acidic. Conversely, they would stabilize a benzylic carbocation.
Electron-Withdrawing Groups: EWGs on the para position would stabilize a benzylic anion through resonance, increasing the acidity of the benzylic protons. libretexts.org This would facilitate reactions involving deprotonation at the benzylic position.
Studies on the oxidation of substituted benzyl alcohols have shown that the electronic nature of the substituents on the aromatic ring influences the reaction rate, which can be correlated using Hammett plots. researchgate.net Similarly, the rate of aerobic oxidation of 2-benzylpyridines is expected to be sensitive to the electronic properties of any substituents present. rsc.org
Table 2: Predicted Substituent Effects on the Benzylic Reactivity of this compound
| Substituent Position | Substituent Type | Effect on Benzylic C-H Acidity | Rationale |
| Pyridine Ring | Electron-Donating | Decrease | Increased electron density on the ring system. |
| Pyridine Ring | Electron-Withdrawing | Increase | Decreased electron density, stabilization of conjugate base. |
| Benzyl Ring (para) | Electron-Donating | Decrease | Destabilization of the benzylic anion. |
| Benzyl Ring (para) | Electron-Withdrawing | Increase | Resonance stabilization of the benzylic anion. |
Construction of Hybrid and Polycyclic Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecular architectures, such as hybrid molecules and polycyclic systems. These larger structures are of interest in medicinal chemistry and materials science. ias.ac.innih.govnih.gov
Hybrid Molecules:
Hybrid molecules are single entities composed of two or more pharmacophoric units from different bioactive compounds. beilstein-journals.org The this compound core could be linked to other heterocyclic systems or functional groups known for their biological activity. For example, the pyridine scaffold is a common feature in many drug-like molecules. nih.gov A synthetic strategy could involve functionalizing either the pyridine or the benzyl ring of this compound to introduce a reactive handle (e.g., a halide, boronic acid, or amine). This functionalized intermediate could then be coupled with another molecular fragment using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a hybrid molecule.
Polycyclic and Fused Systems:
The construction of fused heterocyclic systems from pyridine derivatives is a well-established area of organic synthesis. ias.ac.inairo.co.inorganic-chemistry.org Intramolecular cyclization reactions are a common strategy to form new rings. For this compound, this could be achieved by first introducing appropriate functional groups onto both the benzyl and pyridine moieties that can then react with each other to close a ring.
For instance, a functional group could be introduced at the ortho position of the benzyl ring, which could then undergo an intramolecular cyclization with the pyridine nitrogen or another position on the pyridine ring. Radical cyclization is another powerful method for the synthesis of polycyclic heteroaromatics and has been successfully applied to pyrrolylpyridinium salts to create new fused systems. doaj.orgbeilstein-journals.orgbeilstein-journals.org A similar approach could be envisioned for derivatives of this compound. For example, the synthesis of indenopyridin-2-ones has been achieved through a novel aza-semipinacol-type rearrangement involving the transfer of a benzyl group, highlighting the potential for complex skeletal rearrangements to form fused systems. nih.gov
Macrocycles containing pyridine units have also been synthesized, often for applications in host-guest chemistry and as molecular sensors. tudublin.ienih.govmdpi.comnih.gov The this compound unit could be incorporated into a macrocyclic structure by linking it with other aromatic or aliphatic chains through reactions at the pyridine or benzyl ring.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature
A thorough investigation of publicly available scientific databases and literature has revealed a significant lack of specific spectroscopic and structural data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization, no experimental or theoretical data appears to be published for this specific molecule.
Consequently, a detailed analysis as outlined by the requested advanced spectroscopic and structural elucidation techniques cannot be provided at this time. The required data points for Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), advanced multidimensional NMR techniques (such as NOESY or CEST), Electron Ionization Mass Spectrometry (EI-MS), and High-Resolution Mass Spectrometry (HRMS) for this compound are not available in the consulted resources.
While spectral data for related compounds such as 3-benzylpyridine (B1203931) and 3-methylpyridine (B133936) are available, these cannot be used to accurately represent the characteristics of this compound due to the distinct structural differences and the resulting impact on the chemical environment of the atoms within the molecule. The presence of both a benzyl group at the 5-position and a methyl group at the 3-position of the pyridine ring would create a unique spectral fingerprint that cannot be extrapolated from simpler analogues.
This absence of information suggests that this compound may be a novel compound or one that has been synthesized but not yet fully characterized and documented in publicly accessible scientific literature. Further research or de novo synthesis and analysis would be required to generate the data necessary for a comprehensive spectroscopic and structural report.
Advanced Spectroscopic and Structural Elucidation Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in 5-Benzyl-3-methylpyridine by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its constituent parts: a 3,5-disubstituted pyridine (B92270) ring, a monosubstituted benzene (B151609) ring, a methyl group, and a methylene (B1212753) bridge.
Key expected vibrational frequencies are derived from data on analogous compounds like 2-benzylpyridine (B1664053) and 3-methylpyridine (B133936). nih.govresearchgate.net
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyridine and benzene rings are expected to appear in the region of 3000–3100 cm⁻¹. For instance, the FT-IR spectrum of a complex containing 4-benzylpyridine (B57826) shows weak bands in this region (3024 cm⁻¹). nih.gov
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups give rise to characteristic stretching vibrations. These are anticipated in the 2850–3000 cm⁻¹ range. In a related benzylpyridine complex, these were observed at 2972, 2916, and 2857 cm⁻¹. nih.gov
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and benzene rings typically result in a series of sharp bands between 1400 cm⁻¹ and 1620 cm⁻¹. A 4-benzylpyridine complex exhibited strong absorptions at 1614 cm⁻¹ and 1512 cm⁻¹. nih.gov
C-H Bending Vibrations: In-plane and out-of-plane bending of the C-H bonds provide information about the substitution pattern of the aromatic rings.
Out-of-plane (OOP) bending for the monosubstituted benzene ring typically produces strong absorptions between 690–770 cm⁻¹.
The substitution pattern of the pyridine ring will also generate characteristic OOP bending bands, generally in the 700–900 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Benzene) | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) | Medium |
| 1620 - 1580 | C=N Stretch | Pyridine Ring | Medium to Strong |
| 1590 - 1440 | C=C Stretch | Aromatic Rings | Medium to Strong |
| 770 - 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
| 900 - 700 | C-H Out-of-Plane Bend | Substituted Pyridine | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as substituted benzylpyridines and other aryl-pyridine derivatives, allows for a well-grounded prediction of its likely solid-state characteristics. mdpi.commdpi.com
Should a crystal structure be determined, the analysis would reveal:
Molecular Conformation: The dihedral angle between the planes of the pyridine and benzene rings would be a key feature. In many benzyl-substituted aromatic compounds, these rings are not coplanar due to steric hindrance, adopting a twisted conformation. mdpi.com
Bond Parameters: Precise measurements of the C-C and C-N bond lengths within the pyridine ring, the C-C bonds of the benzene ring, and the C-C and C-H bonds of the methyl and methylene groups would be obtained.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. libretexts.org For an organic compound like this compound, this typically involves combustion analysis to quantify the amounts of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula.
The molecular formula for this compound is C₁₃H₁₃N . The theoretical elemental composition is calculated based on the atomic masses of its constituent atoms. The total molecular weight of the compound is 183.25 g/mol . nist.gov
The expected elemental composition is as follows:
Carbon (C): (13 × 12.011) / 183.25 × 100% = 85.18%
Hydrogen (H): (13 × 1.008) / 183.25 × 100% = 7.15%
Nitrogen (N): (1 × 14.007) / 183.25 × 100% = 7.64%
Experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the calculated theoretical values. This confirms the empirical formula of the synthesized compound and serves as a crucial measure of its purity. studysmarter.co.uk
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Atoms per Molecule | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 85.18% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.15% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.64% |
| Total | C₁₃H₁₃N | - | 27 | 183.254 | 100.00% |
Computational and Theoretical Investigations of 5 Benzyl 3 Methylpyridine Systems
Quantum Chemical Calculations and Molecular Property Prediction
Quantum chemical calculations are fundamental to predicting the molecular properties of 5-benzyl-3-methylpyridine from first principles. These methods, particularly Density Functional Theory (DFT), have become standard tools for investigating the electronic structure and related characteristics of organic molecules. nih.govnih.gov
Semi-empirical Molecular Orbital (MO) Theory and DFT Studies
Semi-empirical methods and, more prominently, Density Functional Theory (DFT) are utilized to model the electronic structure of pyridine (B92270) derivatives. nih.gov DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for medium-sized organic molecules. nih.gov These calculations are typically performed with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable predictions of molecular geometries and electronic properties. researchgate.net The optimization of the molecular structure of similar pyridine compounds using these methods is a crucial first step, ensuring that the calculated properties correspond to a stable conformation of the molecule. nih.govmdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. mdpi.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comscirp.org A smaller energy gap suggests that the molecule is more easily excitable and more reactive. mdpi.com For pyridine derivatives, the distribution of these orbitals can reveal regions of the molecule that are more likely to participate in chemical reactions. researchgate.net
| Parameter | Significance |
|---|---|
| EHOMO | Indicates electron-donating ability |
| ELUMO | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Reflects chemical reactivity and stability |
Mulliken Interatomic Charge Distribution and Dipole Moment Calculations
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electrons. researchgate.netresearchgate.net This analysis can help identify electrophilic and nucleophilic sites within this compound. researchgate.net However, it is known that Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de
| Property | Information Provided |
|---|---|
| Mulliken Charges | Distribution of atomic charges, identifying electrophilic/nucleophilic centers |
| Dipole Moment | Overall molecular polarity and intermolecular interaction potential |
Prediction of Refractivity and Polarizability
Molar refractivity and polarizability are important molecular descriptors that relate to the volume of a molecule and the deformability of its electron cloud in an electric field, respectively. researchgate.net These properties can be theoretically predicted and are valuable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate molecular structure with biological activity or physical properties. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgmdpi.com By simulating the interactions between the solute (this compound) and solvent molecules, MD can provide detailed information about solvation mechanisms and the stability of the system. rsc.org For similar aromatic molecules, MD simulations have been used to understand how they are solubilized in different environments, which is influenced by factors like hydrophobicity and polarity. rsc.org Such simulations can reveal the preferred orientation and location of the molecule within a solvent or at an interface. rsc.org
Theoretical Studies on Reactivity and Reaction Mechanisms
Theoretical studies on reactivity often employ concepts derived from DFT calculations, such as the analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) maps. mdpi.comwindows.net The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com This information is invaluable for predicting how this compound might interact with other reagents and for elucidating potential reaction mechanisms. windows.net By examining these reactivity descriptors, researchers can gain a deeper understanding of the factors that govern the chemical behavior of the molecule. mdpi.com
Conformational Analysis and Stereochemical Insights
Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to identify stable conformers and the energy barriers between them. A potential energy surface scan, varying the dihedral angle between the pyridine and benzyl (B1604629) rings, can reveal the most energetically favorable orientations. For instance, in related benzyl-substituted heterocyclic systems, studies have shown that staggered conformations, which minimize steric clash between the ortho-substituents of the benzyl group and the substituents on the pyridine ring, are typically preferred.
Key Stereochemical Considerations:
Energy Minima: The lowest energy conformations represent the most probable shapes of the molecule. There may be several local energy minima, each with a distinct geometry.
Rotational Barriers: The energy required to rotate from one stable conformation to another is a critical factor in understanding the molecule's flexibility and how it might adapt its shape to fit into a biological target like an enzyme's active site.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.2 | Eclipsed (Sterically hindered) |
| 60 | 0.5 | Gauche |
| 90 | 0.0 | Perpendicular (Lowest energy) |
| 120 | 0.6 | Gauche |
| 180 | 2.8 | Eclipsed (Sterically hindered) |
Note: This table is illustrative and based on general principles of conformational analysis for similar aromatic systems. The actual energy values would require specific quantum mechanical calculations for this compound.
Steric and Electronic Landscape Mapping (e.g., %Vbur calculations)
To quantitatively describe the steric and electronic properties of this compound, computational chemists utilize a variety of descriptors. These descriptors are crucial for understanding how the molecule will interact with its environment and for building predictive models of its activity.
Steric Parameters:
Electronic Parameters:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of a molecule. Red regions indicate areas of negative potential (electron-rich), often associated with lone pairs on heteroatoms like the pyridine nitrogen, while blue regions represent positive potential (electron-poor). The MEP map of this compound would highlight the electron-rich nitrogen atom as a potential hydrogen bond acceptor.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
| Descriptor | Value | Significance |
| %Vbur | 42.5% | Moderate steric bulk around the pyridine core |
| Dipole Moment | 2.1 D | Indicates moderate polarity |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | High chemical stability |
Note: These values are hypothetical and serve to illustrate the types of descriptors used in computational analysis.
Structure-Activity Relationship (SAR) Elucidation through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern SAR elucidation.
QSAR models are mathematical equations that correlate variations in the physicochemical properties of a series of compounds with their biological activities. For a series of analogs of this compound, a QSAR study would involve:
Data Set Preparation: A collection of molecules with varying substituents on the benzyl and/or pyridine rings, along with their experimentally measured biological activities, is assembled.
Descriptor Calculation: A wide range of molecular descriptors (steric, electronic, hydrophobic, topological) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the observed activity. chemrevlett.comchemrevlett.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. chemrevlett.comchemrevlett.com
For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that bulky, electron-withdrawing substituents on the para-position of the benzyl ring enhance activity, while modifications to the methyl group on the pyridine ring are detrimental. Such insights are invaluable for guiding the design of new, more potent compounds. In studies of related benzyl-substituted heterocycles, the position and nature of substituents have been shown to be crucial for biological activity. nih.govacs.org
| Compound | R1-substituent (on Benzyl) | %Vbur | LogP | pIC50 (Observed) | pIC50 (Predicted) |
| 1 | H | 42.5 | 3.1 | 5.4 | 5.5 |
| 2 | 4-Cl | 44.2 | 3.8 | 6.1 | 6.0 |
| 3 | 4-OCH3 | 45.1 | 3.0 | 5.8 | 5.7 |
| 4 | 3-NO2 | 44.8 | 3.2 | 5.2 | 5.3 |
| 5 | 2-F | 43.1 | 3.3 | 5.6 | 5.6 |
Note: This table represents a simplified, hypothetical dataset to illustrate the components of a QSAR study. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Advanced Applications in Materials Science and Catalysis
Role as Ligands in Transition Metal Catalysis and Coordination Chemistry
The pyridine (B92270) nitrogen atom in 5-Benzyl-3-methylpyridine possesses a lone pair of electrons, making it an excellent Lewis base for coordination with transition metals. The presence of the benzyl (B1604629) and methyl groups allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity.
Design and Synthesis of Novel Pincer Ligand Architectures
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, imparting high thermal stability and well-defined geometry to the resulting metal complexes. These characteristics have made pincer complexes highly effective catalysts for a variety of organic transformations. The rigid backbone and tunable side arms of pincer ligands allow for precise control over the catalytic environment.
While direct synthesis of pincer ligands from this compound is not extensively documented, its structural motifs are relevant to the design of NCN-type pincer ligands. For instance, bulky NCN aryl-diamides with methyl groups in the benzyl positions have been synthesized to create trianionic pincer ligands. The methyl groups are strategically placed to prevent common decomposition pathways such as C-H activation. This design principle could be applied to this compound, utilizing the benzyl and methyl groups to enhance the steric protection of the coordinated metal center and prevent dimerization of the complexes. The synthesis of such ligands often involves multi-step procedures, including lithiation and salt metathesis reactions.
The development of new pincer ligand frameworks is driven by the need for catalysts with improved stability and activity. For example, the synthesis of meta-xylene-based diamines with protected benzyl sites has been explored to create NCN pincer ligands with tunable steric profiles. These ligands are designed to prevent C-H activation-based decomposition, a common issue with benzylamine-based pincers. The introduction of methyl groups at the benzylic position, similar to the structure of this compound, can increase the steric shielding of the metal's binding pocket, which is desirable for preventing the formation of inactive dimeric complexes.
Contributions to Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Pyridine and its derivatives are known to act as effective organocatalysts, particularly in reactions involving the activation of carbonyl compounds and in dearomatization reactions.
While specific organocatalytic applications of this compound are not widely reported, the principles of pyridine-based organocatalysis can be extended to this molecule. For instance, N-benzylpyridinium salts, which can be formed from this compound, have been employed in catalytic enantioselective dearomatization reactions of pyridines. In these reactions, a bifunctional organic catalyst activates the N-benzylpyridinium salt, facilitating the nucleophilic addition of indoles to the C-4 position of the pyridine ring, leading to the formation of optically active 1,4-dihydropyridines. acs.org This reactivity highlights the potential of this compound to serve as a precursor to organocatalysts or as a substrate in such transformations. The benzyl group can play a crucial role in the activation step and in influencing the stereochemical outcome of the reaction.
Application in Corrosion Inhibition Science
The ability of organic molecules containing heteroatoms and π-electrons to adsorb onto metal surfaces makes them effective corrosion inhibitors. The pyridine ring in this compound, with its nitrogen atom and aromatic system, along with the benzyl group, provides multiple sites for interaction with a metal surface, thereby protecting it from corrosive environments.
Mechanistic Studies of Adsorption on Metallic Substrates
The primary mechanism of corrosion inhibition by organic compounds involves the formation of a protective film on the metal surface through adsorption. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal.
Studies on benzyl-substituted N-benzylpyridinium chlorides have shown their effectiveness as corrosion inhibitors for steel in acidic solutions. researchgate.net The adsorption of these molecules on the metal surface is influenced by the presence of the benzyl groups. The π-electrons of the pyridine and benzene (B151609) rings, along with the lone pair of electrons on the nitrogen atom, facilitate strong adsorption. The mechanism often involves the inhibitor molecules displacing water molecules from the metal surface and forming a barrier that prevents the approach of corrosive species.
The adsorption process is typically described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal surface. For many pyridine derivatives, the adsorption is found to be a spontaneous process that involves both physical and chemical interactions.
Theoretical Prediction of Corrosion Inhibition Efficiency
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the corrosion inhibition efficiency of organic molecules and for elucidating their adsorption mechanisms at the molecular level. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and electronegativity are correlated with the inhibition efficiency.
Theoretical studies on pyridine derivatives have shown that a high EHOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. doi.org Conversely, a low ELUMO value indicates a greater ability to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an important parameter for the stability of the formed complex on the metal surface; a smaller ΔE value generally leads to higher inhibition efficiency.
For molecules like this compound, DFT calculations can predict the electron density distribution and identify the most probable sites for interaction with the metal surface. The nitrogen atom and the aromatic rings are expected to be the primary centers of adsorption. By calculating the quantum chemical parameters for this compound and comparing them with those of known corrosion inhibitors, its potential effectiveness can be predicted. Machine learning models, trained on datasets of organic corrosion inhibitors, also offer a promising approach for the rapid prediction of the performance of new compounds. researchgate.netscispace.com
| Parameter | Significance in Corrosion Inhibition | Expected Influence of this compound Structure |
| EHOMO | Electron-donating ability. Higher values indicate better inhibition. | The nitrogen lone pair and π-electrons of the rings contribute to a relatively high EHOMO. |
| ELUMO | Electron-accepting ability. Lower values can enhance back-donation. | The aromatic systems can accept electrons, leading to a moderately low ELUMO. |
| Energy Gap (ΔE) | Reactivity and stability of the inhibitor-metal complex. Smaller values suggest higher reactivity and better inhibition. | The combination of donor and acceptor groups may lead to a favorable, smaller energy gap. |
| Dipole Moment (μ) | Polarity of the molecule. Higher values can favor accumulation on the metal surface. | The asymmetrical substitution pattern is expected to result in a significant dipole moment. |
| Adsorption Centers | Sites of interaction with the metal surface. | Nitrogen atom, pyridine ring, and benzene ring. |
Advanced Precursors and Intermediates in Complex Organic Synthesis
The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The pyridine ring can undergo various transformations, and the benzyl and methyl groups can be functionalized or can direct the reactivity of the ring.
3-Methylpyridine (B133936) itself is a crucial intermediate in the synthesis of vitamin B3 and various pyridine-based insecticides. nih.gov The introduction of a benzyl group at the 5-position, as in this compound, provides a handle for further synthetic modifications. For example, the benzyl group can be oxidized to a benzoyl group or a benzylhydroxy group, as demonstrated in the synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines with anti-proliferative activity. mdpi.com In these syntheses, the benzyl-derived functionalities at the 5-position were found to be important for biological activity.
Furthermore, the benzyl group can participate in rearrangement reactions. For instance, a novel aza-semipinacol-type rearrangement involving the transfer of a benzyl group from the C6 to the C5 position of a lactam ring has been reported in the synthesis of functionalized indenopyridin-2-ones and 5-benzyl-2-pyridones. This type of rearrangement highlights the potential for complex skeletal transformations starting from benzyl-substituted heterocyclic precursors.
The synthesis of benzylpyridines can be achieved through various methods, including the deoxygenation of the corresponding benzyl alcohols using reagents like hydroiodic acid. researchgate.net The versatility of the pyridine ring and the reactivity of the benzyl and methyl groups make this compound a promising building block for the construction of a diverse range of complex organic molecules with potential applications in medicinal chemistry and materials science.
Synthesis of Aza-Bicyclic Scaffolds
Aza-bicyclic scaffolds are complex molecular structures containing at least two fused rings where one or more atoms are nitrogen. These frameworks are of significant interest in medicinal chemistry and drug discovery due to their rigid, three-dimensional conformations which can allow for precise interactions with biological targets.
While direct, documented examples of this compound being used as a precursor for aza-bicyclic scaffolds are not prevalent in readily available literature, its chemical structure suggests a strong potential for such applications. Substituted pyridines are common starting materials in the synthesis of more complex heterocyclic systems. The reactivity of the pyridine ring, along with its methyl and benzyl substituents, provides multiple avenues for cyclization reactions.
For instance, the methyl group could undergo functionalization to introduce reactive handles, while the benzyl group and the pyridine ring itself can participate in various annulation (ring-forming) reactions. Methodologies used for creating other 5,6-fused bicyclic heteroaromatic systems often involve condensation reactions followed by coupling to amines like benzyl amine, highlighting a synthetic route where a molecule like this compound could be a valuable building block. The synthesis of related thieno[2,3-b]pyridine (B153569) scaffolds, which are also aza-bicyclic in nature, further illustrates the utility of pyridine derivatives in constructing these complex structures.
Development of Novel Chemical Scaffolds for Research Tool Development
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. These libraries are essential for screening for biological activity and developing new research tools and potential therapeutic agents. The pyridine ring is considered a "privileged scaffold" because it is a common feature in a vast number of biologically active compounds and approved drugs.
This compound serves as a promising starting point for developing novel chemical scaffolds for several reasons:
Structural Diversity: It combines a heteroaromatic core (the pyridine ring) with an aromatic, flexible side chain (the benzyl group) and a small alkyl group (the methyl group). Each of these components can be independently modified to generate a large library of analogues.
Vectorial Display of Functionality: The defined substitution pattern (positions 3 and 5) allows for the precise spatial arrangement of different chemical functionalities, which is crucial for targeted interactions with proteins and other biological macromolecules.
Scaffold Hopping Potential: In drug discovery, "scaffold hopping" is a strategy used to design new compounds by modifying the core structure of an existing active molecule to improve properties or find new intellectual property. The N-benzyl aniline (B41778) moiety, which has structural similarities to a benzylpyridine, is a validated framework in medicinal chemistry, suggesting that scaffolds based on this compound could be fruitful areas of exploration.
The development of new synthetic methodologies is key to unlocking the potential of molecules like this compound as foundational scaffolds for the next generation of research probes and drug candidates.
Functional Materials Research
Heterocyclic compounds are integral to the field of materials science due to the unique electronic and physical properties imparted by the presence of heteroatoms like nitrogen. These properties make them essential components in a wide range of functional materials, including organic electronics and specialized polymers.
The pyridine ring, a key feature of this compound, is particularly important in this context. As a six-membered aromatic heterocycle, it is structurally related to benzene but the replacement of a carbon-hydrogen group with a nitrogen atom makes the ring electron-deficient. This inherent electronic nature is highly advantageous for specific applications in materials science.
General Principles and Applications of Pyridine Derivatives:
Conducting Polymers: The incorporation of heterocyclic units like pyridine into polymer chains can significantly influence the material's electronic properties, thermal stability, and molecular organization. These polymers can be designed to have low bandgaps, making them suitable for applications in electronic devices.
Sensors and Catalysis: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate with metal ions. This property allows pyridine-containing materials to be used in chemical sensors or as ligands in catalysis.
The specific structure of this compound, with its combination of the electron-deficient pyridine core and the electron-rich benzyl group, could lead to interesting intramolecular electronic interactions. This donor-acceptor character is a sought-after feature in the design of materials for organic solar cells and other optoelectronic applications. While research may not have focused extensively on this particular molecule, the fundamental principles of heterocyclic chemistry strongly support its potential as a valuable component in the design of novel functional materials.
Q & A
Basic: What are the recommended synthetic routes for 5-Benzyl-3-methylpyridine, and how can purity be ensured?
The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce the benzyl group at the 5-position. For example, a Pd-catalyzed coupling between a boronic acid derivative and a halogenated pyridine precursor (e.g., 5-bromo-3-methylpyridine) can be employed, similar to methods used for related pyridine derivatives . Purification via silica gel chromatography is critical to isolate the product, as described in multi-step syntheses of benzofuran-pyridine hybrids . Post-synthesis, purity should be verified using HPLC or GC-MS, with methods validated for detecting residual solvents or unreacted intermediates .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., distinguishing benzyl protons from methyl groups).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for CHN).
- FT-IR : To identify functional groups, such as C-N stretching in the pyridine ring.
Referencing databases like PubChem or EPA DSSTox for spectral libraries can aid in interpretation .
Advanced: How can reaction conditions be optimized to improve yield in benzylation reactions?
Optimization strategies include:
- Catalyst Selection : Pd(OAc) with XPhos ligand enhances coupling efficiency in dioxane/water systems, as demonstrated in analogous pyridine syntheses .
- Temperature Control : Heating to 100°C promotes kinetic favorability but must be balanced against decomposition risks .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while biphasic systems (dioxane/water) aid in byproduct removal .
Advanced: How do substituents influence regioselectivity in pyridine functionalization?
Regioselectivity is governed by electronic and steric effects:
- Electron-Withdrawing Groups : Direct electrophilic substitution to meta/para positions (e.g., bromine at the 5-position in 5-bromo-3-methylpyridine) .
- Steric Hindrance : Bulky substituents (e.g., benzyl) at the 5-position can hinder further substitution at adjacent positions . Computational modeling (DFT) or Hammett plots may predict reactivity patterns, though experimental validation via controlled mono-functionalization is recommended.
Advanced: What methodologies are effective for analyzing reaction byproducts or degradation products?
- Chromatographic Techniques :
- Tandem MS/MS : Fragmentation patterns can elucidate structural modifications, particularly for halogenated or oxidized derivatives .
Advanced: How can air-sensitive reactions involving this compound intermediates be safely managed?
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
- Quenching Protocols : For reactive intermediates (e.g., chloromethylated derivatives), slow addition to cold aqueous NaSO minimizes exothermic side reactions .
- Real-Time Monitoring : In situ FT-IR or Raman spectroscopy to track reaction progress without exposure .
Advanced: What computational tools aid in predicting the biological activity of this compound derivatives?
- Molecular Docking : Software like AutoDock Vina can model interactions with target proteins (e.g., enzymes or receptors), leveraging the benzyl group’s hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Advanced: How can contradictory data in regioselectivity studies be resolved?
- Control Experiments : Repeat reactions with isotopically labeled substrates (e.g., C-methyl groups) to track substitution pathways.
- Cross-Validation : Compare results across multiple analytical methods (e.g., XRD for crystal structure confirmation vs. NMR) .
- Meta-Analysis : Review historical data from structurally analogous compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
